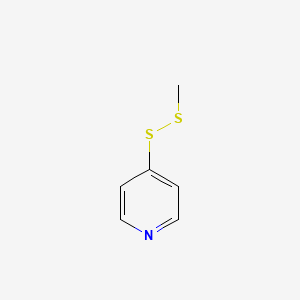

Methyl 4-pyridyl disulfide

説明

Historical Context and Evolution of Research on Pyridyl Disulfides

The investigation into pyridyl disulfides as useful chemical tools has a history stretching back several decades. Early research focused on their fundamental reactivity and analytical applications. For instance, symmetrical pyridyl disulfides like 4,4'-dipyridyl disulfide were used as early as the 1970s for the spectrophotometric quantification of thiol groups. chemicalbook.com A significant milestone in the evolution of this class of compounds was the reporting of methyl 2-pyridyl disulfide in 1982 as a novel reagent for the titration of sulfhydryl groups in peptides and proteins. nih.gov This work highlighted the potential for these asymmetric disulfides in protein chemistry, not just for quantification but also for the temporary blocking of reactive thiol groups.

Building on this, a 1985 study presented a more convenient and rapid synthesis method for both methyl 2-pyridyl disulfide and its isomer, Methyl 4-pyridyl disulfide. nih.gov This development made these reagents more accessible for broader research applications. The method involved the thiomethylation of the corresponding thiopyridone with methyl methanethiosulfonate. nih.gov

The late 1990s marked a significant evolution in the application of pyridyl disulfides, moving beyond small molecule reagents to their incorporation into complex macromolecular systems. A 1998 paper demonstrated the copolymerization of a methacrylamide containing a pyridyl disulfide group. rsc.org This research showcased that polymers functionalized with pyridyl disulfide groups were stable in aqueous solutions and could readily undergo thiol-disulfide exchange, enabling conjugation with biomolecules like thiol-modified oligonucleotides. rsc.org This transition from simple analytical tools to key components for creating functional polymers and bioconjugates laid the groundwork for their widespread use in modern materials science and biomedicine.

Significance of Pyridyl Disulfides in Modern Chemical and Biochemical Sciences

Pyridyl disulfides, including this compound, are of considerable importance in contemporary science due to their specific and versatile reactivity, particularly in the realm of bioconjugation and materials science. researchgate.net Their primary significance lies in the thiol-disulfide exchange reaction, which allows for the covalent attachment of pyridyl disulfide-containing molecules to cysteine residues in proteins, thiol-modified nucleic acids, or other thiol-containing molecules. researchgate.netnih.govthermofisher.com

This reactivity is the foundation for their extensive use in several key areas:

Bioconjugation and Labeling: Pyridyl disulfides are widely used to create bioconjugates. nih.gov This involves linking different molecules, such as peptides, polymers, or labels, to biological macromolecules. nih.govacs.orgresearchgate.net The reaction is highly efficient and proceeds under mild conditions, which is crucial for maintaining the integrity of sensitive biological structures. researchgate.net A key advantage of this chemistry is that the progress of the conjugation reaction can be easily monitored by spectrophotometrically measuring the release of the pyridine-2-thione byproduct. thermofisher.comwiley-vch.deiris-biotech.de

Redox-Responsive Systems: The disulfide bond formed through this chemistry is cleavable under reducing conditions. nih.govrsc.org This property is heavily exploited in the design of "smart" or stimuli-responsive materials. acs.orgnih.govresearchgate.net For example, drug delivery vehicles, such as polymer micelles or nanoparticles, can be engineered to release their therapeutic payload specifically within the reducing environment of a cell's cytoplasm, which has a much higher concentration of reducing agents like glutathione than the bloodstream. iris-biotech.dersc.org This targeted release mechanism is a major focus of research in nanotherapeutics. researchgate.netrsc.org

Functional Polymer Synthesis: The development of modern polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has allowed for the synthesis of well-defined polymers with pyridyl disulfide groups at their ends or as pendant groups. rsc.orgnih.gov These functional polymers serve as versatile platforms for creating advanced materials, including nanogels and complex bioconjugates. rsc.orgrsc.org

Surface Modification: Pyridyl disulfide chemistry is also employed to immobilize molecules onto surfaces. chemicalbook.comnih.gov For instance, polymers with a terminal pyridyl disulfide group can be readily attached to gold surfaces, a technique used in the development of biosensors and patterned biomaterials. nih.gov

The table below summarizes the key reactive properties of pyridyl disulfides that underpin their significance in scientific research.

| Property | Description | Significance in Research |

| Thiol Reactivity | Reacts specifically with sulfhydryl (-SH) groups via disulfide exchange. thermofisher.com | Enables site-specific modification of proteins at cysteine residues and conjugation to thiol-modified molecules. nih.gov |

| Cleavable Disulfide Bond | The resulting disulfide bond is stable but can be cleaved by reducing agents (e.g., DTT, glutathione). nih.govrsc.org | Forms the basis of redox-responsive systems for controlled release of drugs or other agents in specific biological environments. iris-biotech.deresearchgate.net |

| Reaction Monitoring | The reaction releases pyridine-2-thione, a byproduct that can be quantified by UV-Vis spectroscopy (Amax ≈ 343 nm). thermofisher.com | Allows for real-time tracking of the conjugation reaction progress. wiley-vch.de |

| Versatility | Can be incorporated into a wide range of molecules, from small linkers to large polymers. nih.govrsc.orgnih.gov | Provides a flexible tool for creating a diverse array of functional materials, bioconjugates, and drug delivery systems. researchgate.netacs.org |

In essence, the pyridyl disulfide group serves as a highly effective and versatile chemical handle, bridging the gap between synthetic molecules and biological systems and enabling the construction of sophisticated, functional materials for a wide range of academic and therapeutic applications.

特性

CAS番号 |

96848-60-1 |

|---|---|

分子式 |

C6H7NS2 |

分子量 |

157.3 g/mol |

IUPAC名 |

4-(methyldisulfanyl)pyridine |

InChI |

InChI=1S/C6H7NS2/c1-8-9-6-2-4-7-5-3-6/h2-5H,1H3 |

InChIキー |

NXMYHEJKXZHKSZ-UHFFFAOYSA-N |

SMILES |

CSSC1=CC=NC=C1 |

正規SMILES |

CSSC1=CC=NC=C1 |

他のCAS番号 |

96848-60-1 |

同義語 |

4-PYSSM methyl 4-pyridyl disulfide |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Methyl 4-Pyridyl Disulfide and Related Isomers

The synthesis of this compound and its isomers can be achieved through several established chemical pathways. These methods focus on the formation of the characteristic disulfide bond and the introduction of the methyl group.

Thiomethylation Reactions: Synthesis from Thiopyridones and Methyl Methanethiosulfonate

A rapid and convenient method for synthesizing this compound involves the thiomethylation of 4-thiopyridone using methyl methanethiosulfonate. researchgate.netnih.govjst.go.jp This reaction offers a preferable alternative to previously reported methods. researchgate.netnih.gov The general approach involves dissolving the appropriate thiol, in this case, 4-mercaptopyridine (the tautomer of 4-thiopyridone), in an aqueous solution of sodium hydroxide. Subsequently, S-methyl methanethiosulfonate is added to the mixture. core.ac.uk This process leads to the formation of this compound. acs.org A similar procedure can be employed to synthesize the 2-pyridyl isomer from 2-thiopyridone. researchgate.netnih.govjst.go.jp This method has been adapted for the synthesis of a variety of methyl disulfides from different thiols. core.ac.uk

This synthetic strategy is highlighted by its efficiency and straightforward nature, providing good yields of the desired product. researchgate.netnih.govcore.ac.uk

Disulfide Bond Formation Strategies in Asymmetric Systems

The formation of asymmetric disulfides, where two different thiol-containing molecules are linked, is a crucial aspect of synthetic chemistry, particularly in the context of bioconjugation. springernature.com The synthesis of asymmetric monoterpenylhetaryl disulfides, for example, has been achieved by reacting heterocyclic disulfides with monoterpene thiols. nih.gov

In the context of pyridyl disulfides, thiol-disulfide exchange reactions are a common and effective strategy. rsc.org For instance, reacting 2,2′-dipyridyldisulfide with a thiol such as 2-hydroxyethanethiol or 2-mercaptoethylamine results in the formation of an asymmetric disulfide with the release of pyridine-2-thione. rsc.org This exchange is driven by the stability of the 2-pyridinethione leaving group, which exists primarily in its thioketone tautomeric form and is unreactive in further exchange reactions. rsc.org This principle is widely applied in the creation of redox-responsive materials and for conjugating molecules. acs.orgacs.org

Synthesis of Pyridyl Disulfide Functionalized Reagents and Monomers

The pyridyl disulfide moiety is a valuable functional group that can be incorporated into various molecules to create specialized reagents and monomers for polymerization.

Initiators for Controlled Radical Polymerizations (ATRP, RAFT)

Pyridyl disulfide-functionalized initiators are instrumental in synthesizing well-defined polymers through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgjsta.cl

For ATRP, initiators containing a pyridyl disulfide group have been synthesized and used to prepare polymers with a reactive end-group. nih.govacs.orgnih.gov For example, a pyridyl disulfide initiator can be synthesized in a two-step process and subsequently used to polymerize monomers like N-acetyl-d-glucosamine, yielding a glycopolymer with a terminal pyridyl disulfide. nih.govacs.orgnih.gov Another approach involves using a pyridyl disulfide-modified ATRP initiator to create polymers like poly(2-hydroxyethyl methacrylate) (P(HEMA)).

In RAFT polymerization, a trithiocarbonate RAFT agent can be modified to include a pyridyl disulfide group. qut.edu.auuq.edu.auresearchgate.net This functionalized RAFT agent allows for the direct synthesis of polymers with a terminal pyridyl disulfide group, which can then be used for coupling with thiol-bearing molecules without needing post-polymerization modification. qut.edu.auuq.edu.auresearchgate.net The synthesis of such RAFT agents can involve reacting a suitable precursor with 2,2'-dithiodipyridine. wiley-vch.de It is important to control the polymerization conditions, as high radical concentrations can lead to the loss of the pyridyl sulfonyl functionality. researchgate.net

Design and Synthesis of Heterobifunctional Linkers

Heterobifunctional linkers containing a pyridyl disulfide group are valuable tools for cross-linking different molecules, particularly in bioconjugation. nih.govresearchgate.netrsc.orgnih.gov These linkers possess two different reactive groups, allowing for sequential and specific conjugation reactions.

One example is a linker containing both a thiol-reactive nitropyridyl disulfide group and an aldehyde-reactive aminooxy group. researchgate.netrsc.orgnih.gov This allows for the formation of both disulfide and oxime linkages. Another example is a PEG-based heterobifunctional linker with a pyridyl disulfide and an amine group, which is useful for creating water-soluble, reductively labile bioconjugates. nih.gov The synthesis of such linkers can involve multi-step procedures, starting from precursors like tetraethylene glycol. nih.gov Furthermore, heterobifunctional poly(ethylene glycol) (PEG) with a pyridyl disulfide at one end and a carboxylic acid at the other has been synthesized. researchgate.net This synthesis can start with allyl alcohol as an initiator for the polymerization of ethylene oxide, followed by a series of modification steps to introduce the desired functional groups. researchgate.net

Preparation of Pyridyl Disulfide-Bearing Monomers for Polymerization (e.g., Acrylates, Methacrylates, Acrylamides)

Monomers containing a pyridyl disulfide group are essential building blocks for creating functional polymers with redox-responsive properties. rsc.orgsmolecule.com These monomers can be of various types, including acrylates, methacrylates, and acrylamides. rsc.orgresearchgate.net

Pyridyl disulfide ethyl methacrylate (PDSMA) is a well-known example of a methacrylate-based monomer. smolecule.comdv-expert.orgsigmaaldrich.com Its synthesis can involve the reaction of a pyridine derivative with a thiol to form the disulfide, followed by methacrylation. smolecule.com Another synthetic route involves a disulfide-thiol exchange reaction. rsc.org For instance, 2,2′-dipyridyldisulfide can be reacted with 2-hydroxyethanethiol, and the resulting intermediate is then reacted with methacryloyl chloride. rsc.orgutwente.nl A similar approach can be used to prepare acrylamide monomers by reacting the intermediate with acryloyl chloride. rsc.org

These monomers can be polymerized using various techniques, including free radical polymerization and controlled radical polymerization methods like RAFT. rsc.orgsmolecule.com The resulting polymers contain pendant pyridyl disulfide groups that can be used for post-polymerization modification through thiol-disulfide exchange reactions. dv-expert.orgsigmaaldrich.com

Synthetic Approaches for Thiol- and Disulfide-Containing Polymers

The incorporation of disulfide bonds into polymer structures is a key strategy for developing materials with dynamic properties, such as redox-responsiveness and self-healing capabilities. researchgate.net Polymers featuring pendant disulfide groups are particularly valuable for applications like targeted drug delivery, as they exhibit stability in the bloodstream but can be cleaved in the reducing intracellular environment. rsc.org

A prominent method for creating such polymers involves the use of monomers containing a pyridyl disulfide moiety. rsc.org This group is advantageous because it facilitates facile thiol-disulfide exchange, which allows for straightforward post-polymerization modification. rsc.org During this exchange, the stable and unreactive 2-pyridinethione is released, driving the reaction towards quantitative modification. rsc.org Monomers such as pyridyldisulfide ethylmethacrylate (PDSM) have been polymerized via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) to create well-defined polymer scaffolds. acs.org These scaffolds, for instance, poly(PDSM), are soluble, have controlled molecular weights, and can be readily modified with various thiol-containing molecules, including peptides, to generate multifunctional copolymers. acs.org

Atom Transfer Radical Polymerization (ATRP) is another powerful technique used to synthesize polymers with pyridyl disulfide functionalities. nih.govethz.ch For example, a pyridyl disulfide end-functionalized glycopolymer has been synthesized using a specific initiator in a copper-catalyzed ATRP system. nih.gov This method yields well-defined polymers with narrow molecular weight distributions. nih.gov Similarly, researchers have prepared thiol-reactive polymers by using a pyridyl disulfide-functionalized initiator for the ATRP of monomers like 2-hydroxyethyl methacrylate (HEMA). ethz.ch

Furthermore, ring-opening polymerization (ROP) has been employed to create polyesters with disulfide groups. researchgate.netacs.org One approach involves the ring-opening copolymerization of L-lactide with a monomer containing a protected thiol group, which is later converted to a pyridyl disulfide group. acs.org This functionalized polylactide (PLA) can then react with thiol-terminated polyethylene glycol (PEG) through disulfide exchange to form redox-responsive nanoparticles. acs.org

The following table summarizes various polymerization methods used to synthesize thiol- and disulfide-containing polymers.

| Polymerization Technique | Monomer/Initiator System | Resulting Polymer | Key Features |

| RAFT Polymerization | Poly(pyridyldisulfide ethylmethacrylate) (PDSM) | Homopolymer scaffold with pendant pyridyl disulfide groups | Controlled molecular weight, versatile for post-polymerization modification with thiols. acs.org |

| ATRP | Pyridyl disulfide initiator with N-acetyl-d-glucosamine monomer | End-functionalized glycopolymer | Well-defined polymer, used for bioconjugation and surface patterning. nih.gov |

| ATRP | Pyridyl disulfide-functionalized initiator with HEMA | Thiol-reactive polymer | Reversible conjugation to proteins. ethz.ch |

| Ring-Opening Copolymerization | L-lactide and a trityl-thiol functionalized monomer | PLA with pendant pyridyl disulfide groups | Forms redox-responsive nanoparticles with thiol-terminated PEG. acs.org |

Advanced Synthetic Approaches to Related Structures

Beyond polymer synthesis, the reactivity of the pyridyl disulfide group is harnessed in more complex synthetic strategies, including the preparation of specialized organofluorine compounds and the modification of biological macromolecules and nanoparticles.

Preparation of Pyridyl Perfluoroalkyl Sulfides via Radical Nucleophilic Substitution (SRN1)

A significant advancement in organofluorine chemistry is the development of practical nucleophilic perfluoroalkylation reagents. chemrxiv.orgjiaolei.groupresearchgate.net 4-Pyridyl perfluoroalkyl sulfides (4-PySRf) have emerged as novel and effective reagents for this purpose. chemrxiv.orgjiaolei.group These compounds can be readily synthesized from commercially available pyridine-4-thiol and perfluoroalkyl halides. chemrxiv.org The synthesis proceeds via a radical nucleophilic substitution (SRN1) mechanism. chemrxiv.org This reaction is typically carried out under basic conditions and can be initiated by light, such as irradiation from a 400 nm light-emitting diode (LED). chemrxiv.org

The SRN1 reaction mechanism involves the formation of a radical anion intermediate from the aryl halide, which then collapses to an aryl radical. wikipedia.org This aryl radical subsequently reacts with the nucleophile. wikipedia.org In the synthesis of 4-PySRf, various perfluoroalkyl bromides and iodides with different chain lengths have been successfully used to afford the desired products in good yields. chemrxiv.org These 4-PySRf reagents are noted for their excellent chemical stability, making them suitable as precursors in multi-step synthetic sequences for creating complex molecules containing perfluoroalkyl groups. chemrxiv.orgjiaolei.groupresearchgate.net A distinctive feature of these reagents is their activation mechanism, which involves N-boryl pyridyl anion chemistry, allowing for the efficient transfer of perfluoroalkyl groups to a wide range of electrophiles under mild conditions. chemrxiv.orgjiaolei.groupthieme-connect.com

The general scheme for the synthesis of 4-Pyridyl perfluoroalkyl sulfides via the SRN1 reaction is presented below.

| Reactants | Conditions | Product | Significance |

| Pyridine-4-thiol, Perfluoroalkyl halide (bromide or iodide) | Base, 400 nm LED irradiation, DMF (solvent) | 4-Pyridyl perfluoroalkyl sulfide (4-PySRf) | Stable, practical nucleophilic perfluoroalkylation reagent. chemrxiv.org |

Incorporation into Peptide and Protein Systems

This compound and related pyridyl disulfide reagents are extensively used for the modification of peptides and proteins, primarily by reacting with cysteine residues to form stable disulfide bonds. ontosight.aiontosight.ai This thiol-disulfide exchange reaction is a cornerstone of bioconjugation, enabling the attachment of various moieties like fluorescent labels, polymers, or other proteins. ethz.chontosight.ai

The process involves the reaction of a protein's free thiol group with the pyridyl disulfide reagent, which results in the formation of a new, mixed disulfide bond and the release of 4-thiopyridone. nih.gov This reaction proceeds efficiently under mild conditions. nih.gov For instance, protein-protein conjugates can be created by modifying one protein with thiol groups and another with 4-dithiopyridyl groups, leading to their conjugation via disulfide interchange. nih.gov Reagents like 2-iminothiolane can be used to introduce thiol groups into proteins. nih.gov

This strategy has been applied to create redox-responsive cyclic peptide-polymer conjugates. acs.org A cysteine-containing cyclic peptide can react quantitatively with a pyridyl disulfide-containing polymer to form a conjugate linked by a disulfide bond. acs.org This disulfide linker can be selectively cleaved by reducing agents, allowing for the controlled disassembly of supramolecular structures formed by the conjugates. acs.org The synthesis of this compound itself is a straightforward process, involving the thiomethylation of 4-thiopyridone with methyl methanethiosulfonate. nih.gov

The table below details examples of incorporating pyridyl disulfide functionalities into peptide and protein systems.

| System | Reagent/Method | Outcome | Application |

| Proteins with Cysteine Residues | This compound | Formation of stable mixed disulfide bonds | Protein modification, bioconjugation, labeling. ontosight.aiontosight.ai |

| Two different proteins | Intermolecular disulfide interchange between thiolated and 4-dithiopyridyl-modified proteins | Protein-protein conjugates (dimers, trimers, etc.) | Preparation of antibody-enzyme conjugates. nih.gov |

| Cysteine-containing cyclic peptide and Pyridyl disulfide-containing polymer | Thiol-disulfide exchange | Redox-responsive cyclic peptide-polymer conjugates | Construction of stimuli-responsive supramolecular materials. acs.org |

Functionalization of Nanoparticles

Pyridyl disulfide chemistry provides a versatile and robust method for functionalizing the surfaces of nanoparticles (NPs), particularly gold nanoparticles (AuNPs). nih.govnih.govnih.gov The pyridyl disulfide group can form a stable sulfur-gold bond, presumably releasing 2-pyridinethione in the process, which allows for the direct immobilization of molecules onto the NP surface. nih.govnih.gov

One approach involves synthesizing polymers with a pyridyl disulfide end-group, which can then be used to coat nanoparticles. nih.gov For example, a glycopolymer terminated with a pyridyl disulfide group has been used for direct microcontact printing on gold surfaces, creating patterned features. nih.gov Another strategy involves the preparation of poly(propylene sulfide) (PPS) nanoparticles stabilized with a carboxylate-Pluronic. The carboxylic acid groups on the NP surface are then reacted with cysteamine pyridyl disulfide to introduce thiol-reactive pyridyl disulfide groups. nih.gov These functionalized NPs can then be conjugated with thiol-containing molecules, such as peptides or proteins, under mild conditions. nih.gov The resulting disulfide linkage is reduction-sensitive, allowing for the release of the conjugated molecule inside the reducing environment of a cell. nih.gov

This method has been extended to create multiresponsive polymer nanoparticles. acs.org By using a nanoprecipitation technique, nanoparticles with a disulfide-crosslinked backbone can be formed. These particles can then be functionalized and used in self-assembly processes with other molecules. acs.org

The table below summarizes methods for functionalizing nanoparticles using pyridyl disulfide chemistry.

| Nanoparticle Type | Functionalization Strategy | Resulting Nanoparticle | Application |

| Gold (Au) | Direct microcontact printing of a pyridyl disulfide-terminated glycopolymer | Glycopolymer-patterned gold surface | Surface modification for microarrays or directing cell adhesion. nih.gov |

| Poly(propylene sulfide) (PPS) | Reaction of surface carboxyl groups with cysteamine pyridyl disulfide | Thiol-reactive nanoparticles | Conjugation of antigens for immunofunctional nanoparticles. nih.gov |

| Disulfide-crosslinked polymer | Oxidative coupling of thiol monomers via nanoprecipitation | Multiresponsive nanoparticles | Model systems for drug delivery. acs.org |

| Gold (Au) | Ligand exchange reactions on 4-(N,N-dimethylamino)pyridine (DMAP)-capped AuNPs with thiol-containing ligands | Ligand-capped AuNPs | Tuning miscibility in liquid crystal matrices. rsc.org |

Mechanistic Investigations of Reactivity

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction class for disulfides, involving the interaction of a thiol with a disulfide bond. This process is central to the utility of Methyl 4-pyridyl disulfide in bioconjugation and chemical synthesis.

The reaction between a thiol (R'-SH) and an unsymmetrical disulfide like this compound proceeds through a direct substitution mechanism, specifically an SN2-type nucleophilic attack. nih.govresearchgate.net The key reactive species from the thiol is its deprotonated form, the thiolate anion (R'-S⁻), which is a potent nucleophile. mdpi.comnih.gov The reaction rate is therefore kinetically driven and dependent on the concentration of this thiolate. mdpi.com

The mechanism involves the thiolate anion attacking one of the sulfur atoms of the disulfide bond in this compound. This attack occurs via a linear transition state where the attacking sulfur, the central sulfur, and the leaving group sulfur are aligned. researchgate.netnih.gov This leads to the cleavage of the S-S bond and the formation of a new, mixed disulfide and the release of a leaving group, which in this case is pyridine-4-thiolate. acs.orgnih.gov

The kinetics of thiol-disulfide exchange are generally rapid, with the rate being approximately 10¹⁰ times faster for the thiolate anion compared to the protonated thiol. mdpi.comnih.gov The rate is governed by a second-order rate law, dependent on the concentrations of both the disulfide and the thiolate.

Table 1: Key Steps in the Thiol-Disulfide Exchange Mechanism

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Deprotonation | An external thiol (R'-SH) is deprotonated to its more nucleophilic thiolate form (R'-S⁻). This is typically base-catalyzed or pH-dependent. | R'-SH + B⁻ | R'-S⁻ + BH |

| 2. Nucleophilic Attack (SN2) | The thiolate anion attacks one of the sulfur atoms of the this compound bond. | R'-S⁻ + CH₃-S-S-4-pyridyl | [R'-S···S(CH₃)···S-4-pyridyl]⁻ (Transition State) |

| 3. Bond Cleavage | The original disulfide bond breaks, releasing the pyridine-4-thiolate as a leaving group and forming a new disulfide. | [R'-S···S(CH₃)···S-4-pyridyl]⁻ | CH₃-S-S-R' + 4-pyridyl-S⁻ |

| 4. Protonation | The released pyridine-4-thiolate is protonated by the surrounding medium, leading to the stable 4-thiopyridone tautomer. | 4-pyridyl-S⁻ + BH | 4-thiopyridone + B⁻ |

The rate and efficiency of thiol-disulfide exchange reactions are highly sensitive to environmental conditions, particularly pH and the nature of the solvent.

pH: The pH of the reaction medium is a critical parameter because it controls the concentration of the reactive thiolate species. jsta.cl As the pH increases above the pKₐ of the attacking thiol, the equilibrium shifts towards the formation of the thiolate anion, leading to a significant increase in the reaction rate. mdpi.comnih.gov Conversely, at low pH, where the thiol is predominantly in its protonated (R-SH) form, the exchange reaction is minimal or proceeds very slowly. nih.govthieme-connect.de While a higher pH generally accelerates the reaction, the optimal pH for exchange is often found to be around 7, as factors like thiolate nucleophilicity can decrease at very high pH for certain thiols. mdpi.com For reactions involving 4,4'-dithiodipyridine (a related compound), quantification of thiols is effective over a pH range of 3 to 7 due to the pH-independent absorption of the 4-thiopyridone leaving group. nih.gov

Solvent: The choice of solvent can influence reaction rates by affecting the stability of the reactants and the transition state. Theoretical calculations suggest that hydrophobic (nonpolar) environments can catalyze the exchange reaction. researchgate.net This is because the charged reactants (thiolate) are destabilized in a nonpolar solvent more than the transition state, where the charge is more dispersed across the three sulfur atoms. researchgate.net This effect can lead to a significant rate enhancement. In solvents with higher dielectric constants, such as acetonitrile or DMSO, thiolate-disulfide exchange is observed to be faster compared to less polar solvents. mdpi.com The presence of water is also a key factor; it can participate in proton transfer and, in some cases, accelerate competing reactions. mdpi.com

Table 2: Effect of Environmental Parameters on Thiol-Disulfide Exchange

| Parameter | Influence on Reactivity | Rationale |

|---|---|---|

| pH | Rate increases with pH (up to a point). | Higher pH increases the concentration of the highly nucleophilic thiolate anion (R-S⁻), which is the primary reactive species. mdpi.comjsta.cl |

| Solvent Polarity | Complex; can be faster in both polar and nonpolar environments. | Polar aprotic solvents (e.g., acetonitrile, DMSO) can accelerate the exchange. mdpi.com Hydrophobic environments can also catalyze the reaction by destabilizing the charged reactants relative to the charge-dispersed transition state. researchgate.net |

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction, though higher temperatures can also promote side reactions or degradation. nih.govscite.ai |

While the subject compound is Methyl 4-pyridyl disulfide, the principle of the leaving group's role is best illustrated by the extensively studied 2-pyridyl disulfide systems. The concept is directly analogous. When a thiol reacts with a pyridyl disulfide, the reaction is strongly driven towards the products by the formation of a particularly stable leaving group. rsc.org

For this compound, the leaving group is pyridine-4-thiol, which exists in a tautomeric equilibrium with 4-thiopyridone . nih.govnih.gov This equilibrium heavily favors the thione form. acs.org The thione tautomer is thermodynamically stable and, crucially, is a poor nucleophile, rendering it largely unreactive in subsequent thiol-disulfide exchange reactions. rsc.org This effective removal of the leaving group from the reaction equilibrium shifts the balance far to the right, making the exchange reaction nearly quantitative and functionally irreversible under many conditions. mdpi.comrsc.org

Furthermore, the formation of the pyridinethione provides a convenient method for monitoring the reaction's progress, as it is a strong chromophore. 4-Thiopyridone has a significant UV absorbance maximum around 324 nm, allowing for real-time spectrophotometric tracking of the reaction kinetics. nih.govacs.org

Influence of Environmental Parameters on Reactivity (e.g., pH, Solvent)

Radical Reactions and Disulfide Metathesis

Beyond ionic pathways, the disulfide bond in this compound can also participate in reactions involving radical intermediates. These pathways include the formation and reaction of thiyl radicals and the exchange between two disulfide molecules.

Thiyl radicals (RS•) are highly reactive intermediates that can be generated from disulfides like this compound. A common method for their formation is the homolytic cleavage (homolysis) of the S-S bond, which is relatively weak. This cleavage can be initiated by external energy sources, most notably photolysis with UV light. ingentaconnect.commdpi.comd-nb.info

Upon irradiation, the disulfide bond can break, generating a methylthiyl radical (CH₃S•) and a 4-pyridylthiyl radical (4-pyridyl-S•).

CH₃-S-S-4-pyridyl + hν (light) → CH₃S• + 4-pyridyl-S•

Once formed, these thiyl radicals are versatile and can engage in a variety of subsequent reactions:

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules, such as solvent or other substrates. d-nb.inforsc.org

Addition Reactions: Thiyl radicals react efficiently with sites of unsaturation, such as carbon-carbon double or triple bonds (thiol-ene and thiol-yne reactions). mdpi.com

Recombination: Two thiyl radicals can recombine to form a disulfide bond.

Reaction with Oxygen: In the presence of oxygen, thiyl radicals can react to form thiyl peroxyl radicals (RSOO•), leading to further oxidative products. nih.gov

The generation of thiyl radicals from disulfides is a key step in many photocatalyzed organic transformations. d-nb.info

Disulfide metathesis, or disulfide exchange, is a reaction in which the sulfur atoms of two different disulfide molecules are scrambled to form a new, unsymmetrical disulfide. For aromatic disulfides, this exchange can occur under mild conditions, sometimes even at room temperature without a catalyst. rsc.orgresearchgate.net

The reaction involving this compound and another symmetrical disulfide (R-S-S-R) would proceed as follows:

CH₃-S-S-4-pyridyl + R-S-S-R ⇌ CH₃-S-S-R + 4-pyridyl-S-S-R

The mechanism of disulfide metathesis can be complex and may proceed through several pathways:

Radical-Mediated Pathway: The reaction can be initiated by the formation of a thiyl radical. This radical can then attack the disulfide bond of a second molecule in an SH2 (homolytic substitution) reaction, displacing another thiyl radical and propagating a chain reaction. ingentaconnect.comcdnsciencepub.com This is considered a likely pathway in photochemically induced metathesis. ingentaconnect.com

Ionic Pathway: Traces of thiolate anions can catalyze the exchange by initiating a series of rapid thiol-disulfide exchange reactions that lead to the equilibrium mixture of disulfides.

Pressure-Induced Pathway: Studies on aryl disulfides have shown that high pressure (100-400 MPa) can promote disulfide metathesis even in the solid state without catalysts, likely by reducing intermolecular distances and favoring bond formation. acs.org

The metathesis of aromatic disulfides is generally more facile than that of aliphatic disulfides, a property that has been exploited in the development of dynamic materials. rsc.orgmdpi.com

Mechanisms of Disulfide-Disulfide Metathesis

Nucleophilic Substitution and Addition Reactions

Recent advancements have introduced a novel method for nucleophilic perfluoroalkylation utilizing 4-pyridyl perfluoroalkyl sulfides (4-PySRf), a class of compounds closely related to this compound. chemrxiv.orgchemrxiv.org This process leverages the unique reactivity of N-boryl pyridyl anion (N-BPA) intermediates. chemrxiv.orgnih.govjiaolei.group

The mechanism is initiated by the reaction of a 4-pyridyl sulfide derivative with a diboron(4) compound and a base, such as an alcoholate. chemrxiv.orgchemrxiv.org This generates an N-BPA complex in situ. nih.govresearchgate.net This intermediate is highly reactive and undergoes an elimination event to produce a perfluoroalkyl anion (Rf⁻). chemrxiv.orgnih.gov This newly formed perfluoroalkyl anion then acts as a potent nucleophile, capable of reacting with a wide array of electrophiles. chemrxiv.orgchemrxiv.org

A key feature of this methodology is that the 4-pyridyl perfluoroalkyl sulfide precursor is bench-stable and only releases the reactive perfluoroalkyl anion under these specific activating conditions. chemrxiv.org This approach has expanded the scope of nucleophilic perfluoroalkylation, allowing for the transfer of functionalized perfluoroalkyl groups and facilitating intramolecular reactions. chemrxiv.orgchemrxiv.org This chemistry represents an umpolung (polarity inversion) of the typical reactivity of the pyridine ring, transforming it into an electron-rich system that can deliver a nucleophilic species. nih.govjiaolei.group This strategy has also been applied to the defluorinative functionalization of 4-trifluoromethylpyridines. researchgate.net

The disulfide bond is susceptible to nucleophilic attack, a fundamental reaction in chemical and biological transformations. mdpi.com For pyridyl disulfides, this reactivity is particularly important. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where a nucleophile attacks one of the sulfur atoms of the disulfide bond. nih.govmdpi.com

A common example is the thiol-disulfide exchange reaction, where a thiolate anion (RS⁻) acts as the nucleophile. mdpi.comnih.gov The attacking thiolate forms a new disulfide bond, displacing the other sulfur atom as a leaving group, which in the case of pyridyl disulfides is the stable 4-thiopyridone. nih.govrsc.org The rate of this exchange is dependent on several factors, including the pKa of the attacking thiol and the accessibility of the disulfide bond. nih.govnih.gov The reaction requires a linear arrangement of the three participating sulfur atoms in the transition state. nih.gov

Phosphines, such as triphenylphosphine (Ph₃P), are another class of nucleophiles that readily react with disulfides. mdpi.comacs.org The reaction involves a nucleophilic attack by the phosphine on a sulfur atom, forming a thiophosphonium cation intermediate. mdpi.com This intermediate is then typically hydrolyzed by water to yield a phosphine oxide and the corresponding thiol. mdpi.com Disulfides bearing electron-withdrawing groups, like the 4-pyridyl group, generally react faster with phosphines. mdpi.com

Table 2: Common Nucleophiles and Products in Reactions with Pyridyl Disulfides

| Nucleophile | Type of Reaction | Key Intermediate | Final Products |

| Thiolate (RS⁻) | Thiol-Disulfide Exchange | SN2 Transition State | Mixed Disulfide (R-S-S-Py), 4-Thiopyridone |

| Phosphine (R₃P) | Reduction/Substitution | Thiophosphonium Cation ([Py-S-PR₃]⁺) | Phosphine Oxide (R₃P=O), Pyridine-4-thiol |

| Hydroxide (OH⁻) | Hydrolysis | Sulfenic Acid | Pyridine-4-thiol, Sulfenic Acid |

Mechanisms of Perfluoroalkylation via N-boryl Pyridyl Anion Chemistry

Reaction Kinetics in Complex Chemical Systems (e.g., Metal Complexes, Organometallic Reactions)

The reaction kinetics of pyridyl disulfides have been investigated in the context of their coordination to metal centers. For instance, dinuclear platinum(II) complexes bridged by 4,4'-bis(pyridine)disulfide have been studied to understand how the disulfide linker influences the rates of substitution reactions. mku.ac.kemku.ac.keresearchgate.net In these systems, the rate of substitution of aqua ligands by various nucleophiles (like thiourea) follows pseudo-first-order kinetics under appropriate conditions. mku.ac.keresearchgate.net The observed rate constant, kobs, typically shows a linear dependence on the nucleophile concentration, consistent with an associative substitution mechanism. mku.ac.kelibretexts.org

The electronic properties and steric bulk of the bridging ligand significantly affect the reactivity of the metal centers. mku.ac.keresearchgate.net Kinetic studies on these complexes often reveal negative entropies of activation (ΔS#), which supports an associative mechanism involving the formation of a more ordered transition state. mku.ac.kemku.ac.keresearchgate.net

In organometallic chemistry, reactions often proceed through elementary steps involving intermediates with 16 or 18 valence electrons. sathyabama.ac.in While specific kinetic data for this compound in organometallic reactions are sparse, the principles of oxidative addition and reductive elimination are central. ufrgs.br For example, the reaction of phosphine gold(I) thiolates with disulfides can proceed via dissociation of the phosphine ligand, which then nucleophilically attacks the disulfide. mdpi.com The kinetics of such reactions are often second-order. mdpi.com Additionally, terpyridine ligands functionalized with a methyl disulfide group have been used to create air-stable metal complexes (Fe, Co, Zn) that can form self-assembled monolayers on gold surfaces, highlighting their application in materials science where reaction kinetics at interfaces are crucial. rsc.org

This compound: A Versatile Compound in Chemical Synthesis and Materials Science

This compound is a specialized chemical compound recognized for its utility in a range of advanced biochemical and material science applications. Its chemical structure, featuring a pyridine ring attached to a methyl disulfide group, allows it to engage in specific and efficient reactions, particularly with thiol-containing molecules. This reactivity is central to its role in modifying proteins, creating complex molecular conjugates, and engineering advanced, responsive materials.

Role in Biochemical and Molecular Probes Research

Probes for Enzyme Active Site Characterization (e.g., Cysteine Proteinases)

Methyl 4-pyridyl disulfide serves as an effective reactivity probe for characterizing the active sites of enzymes, most notably cysteine proteinases like papain. ethz.chnih.gov The fundamental mechanism involves a thiol-disulfide exchange reaction between the disulfide bond of the probe and the highly reactive thiolate anion of a cysteine residue within the enzyme's catalytic site.

This reaction results in the formation of a mixed disulfide, covalently linking the methyl-thio group to the enzyme's active site cysteine and releasing pyridine-4-thione. The release of pyridine-4-thione can be monitored spectrophotometrically, providing a quantitative measure of the reaction rate and the number of accessible, reactive thiol groups.

Studies utilizing pyridyl disulfides have provided significant insights into the catalytic mechanism of cysteine proteases. annualreviews.org For instance, research on papain and actinidin using probes like methyl 2-pyridyl disulfide has helped to elucidate the pH-dependency of the active site thiol's reactivity and the role of the Cys-His ion pair in catalysis. nih.gov By reacting with the catalytic cysteine, these probes can effectively block enzyme activity, confirming the crucial role of the cysteine residue. ethz.ch This specific covalent modification allows researchers to map the active site and investigate the chemical environment and steric accessibility of catalytic residues. ethz.channualreviews.org

Mechanistic Studies of Biological Processes Involving Thiol-Disulfide Exchange (e.g., Protein Folding, Redox State Maintenance)

The process of thiol-disulfide exchange is central to many fundamental biological processes, including the correct oxidative folding of proteins in the endoplasmic reticulum and the maintenance of cellular redox homeostasis. ontosight.aimdpi.comnih.gov this compound can be employed as a chemical probe in mechanistic studies of these pathways. Its ability to react with accessible thiols allows researchers to investigate the status and reactivity of cysteine residues in proteins like protein disulfide isomerase (PDI) or cellular thiols like glutathione (GSH). mdpi.comnih.gov

In the context of protein folding, disulfide bonds act as crucial structural cross-links that stabilize the native three-dimensional conformation. ontosight.ai The formation, breakage, and rearrangement of these bonds are dynamic processes catalyzed by oxidoreductases. ontosight.ainih.gov By introducing a reagent like this compound, researchers can probe the accessibility of reduced cysteine residues at different stages of the folding pathway. This helps to map the sequence of disulfide bond formation and identify key intermediates.

Similarly, maintaining the cellular redox state involves a delicate balance between reduced (thiol) and oxidized (disulfide) forms of molecules like glutathione. mdpi.comnih.gov This balance, or redox poise, is critical for cell signaling and defense against oxidative stress. Pyridyl disulfides can be used to react with and quantify cellular thiols, providing a snapshot of the redox environment under different physiological or pathological conditions and helping to understand how cells respond to oxidative challenges. nih.govnih.gov

Investigations into Antimicrobial Activity Mechanisms

Inspired by the antimicrobial properties of natural organosulfur compounds like allicin from garlic, synthetic pyridyl disulfides have been investigated as potential antimicrobial agents. nih.govnih.gov The core of their antimicrobial action is believed to be the thiol-disulfide exchange mechanism. nih.gov

Structure-activity relationship (SAR) studies on a library of allicin-inspired S-(alkylthio)-2-pyridine disulfides have revealed key structural features for antimicrobial activity, particularly against Gram-positive bacteria like multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.gov A significant finding is the correlation between the length of the S-alkyl chain and the inhibitory effect. Analogs with S-alkyl chains of 7 to 9 carbons demonstrated the most potent activity. nih.govnih.gov This suggests that lipophilicity plays a crucial role in the compounds' ability to interact with or penetrate the bacterial cell.

| Compound Class | Key Structural Feature | Observed Activity Trend | Target Organism Example | Reference |

|---|---|---|---|---|

| S-(alkylthio)-2-pyridine disulfides | S-Alkyl Chain Length | Potency increases with chain length, peaking at 7-9 carbons. | Staphylococcus aureus (including VISA, VRSA) | nih.gov, nih.gov |

| Heterocyclic Disulfides | Heterocyclic Ring (Pyridine, Thiazole, etc.) | Activity varies based on the heterocyclic scaffold. | Monilinia fructicola, Xanthomonas oryzae | acs.org |

The proposed mechanism for the antibacterial action of pyridyl disulfides is their ability to undergo thiol-disulfide exchange with essential low-molecular-weight thiols within the bacterial cell, such as Coenzyme A (CoASH). nih.gov In S. aureus, which uses CoASH and bacillithiol for redox homeostasis, the reaction with pyridyl disulfides leads to the formation of mixed disulfides. This interaction disrupts critical metabolic pathways and perturbs the cellular thiol-redox balance. nih.gov

This disruption of redox homeostasis can inhibit vital cellular processes. nih.gov For instance, inhibition of fatty acid biosynthesis is thought to be a primary mechanism of growth inhibition. nih.govmdpi.com Studies have shown that these compounds are generally bacteriostatic, decelerating bacterial metabolism and suppressing growth rather than causing rapid cell death. nih.gov This mechanism-based approach, targeting fundamental processes like redox balance and metabolism, makes pyridyl disulfides an interesting class of compounds for potential therapeutic applications, including as adjuvants to overcome antibiotic resistance. nih.gov

Structure-Activity Relationship (SAR) Studies for Inhibitory Effects

Protein and Peptide Conjugation for Research Tools (e.g., siRNA Conjugates, Immuno-functional Nanoparticles)

The specific reactivity of the pyridyl disulfide group towards thiols makes it an invaluable tool for bioconjugation. This chemistry is widely used to create advanced research tools by linking different molecules together, such as attaching polymers or drugs to proteins, peptides, or nucleic acids. nih.govacs.org

A common strategy involves functionalizing a molecule of interest (e.g., a polymer, a nanoparticle) with a pyridyl disulfide moiety. This "activated" molecule can then be covalently linked to a second molecule that possesses a free thiol group, such as a cysteine-containing peptide or a thiol-modified short interfering RNA (siRNA). nih.govresearchgate.net The resulting disulfide bond is stable under normal conditions but can be cleaved in a reducing environment, such as that found inside a cell's cytoplasm. This redox-responsiveness is a highly desirable feature for applications like drug delivery, as it allows for the controlled release of the cargo at the target site. acs.orgnih.gov

siRNA Conjugates: Pyridyl disulfide chemistry has been successfully used to create siRNA conjugates for gene silencing research. nih.govgoogle.com For example, a glycopolymer functionalized with a pyridyl disulfide end-group was shown to conjugate to thiol-modified siRNA with very high efficiency (97%). nih.gov This approach is also used to create siRNA-drug conjugates, where a single molecular entity carries both a therapeutic drug and a silencing RNA, linked by a disulfide bond that breaks inside the cell to release both active agents. nih.gov

Immuno-functional Nanoparticles: In immunology and vaccine development, pyridyl disulfide-functionalized nanoparticles are used to create targeted delivery systems. acs.orgacs.org Nanoparticles made from materials like poly(propylene sulfide) can be decorated with pyridyl disulfide groups on their surface. acs.orgacs.org Thiol-containing antigens, such as peptides or whole proteins, can then be conjugated to these nanoparticles. acs.orggoogle.com This strategy creates immuno-functional nanoparticles that can deliver the antigen to antigen-presenting cells. The reduction-sensitive disulfide linkage ensures that the antigen is efficiently released within the endosome, promoting a robust immune response. acs.org

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms and associated energy changes involving disulfide-containing compounds. researchgate.netacs.org These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, providing a quantitative understanding of reaction kinetics and thermodynamics. acs.org

One of the most significant reactions of disulfides is the cleavage of the S-S bond. Studies on model peptide systems have investigated radical-initiated disulfide bond cleavage, a mechanism considered generally applicable to various disulfide species, including those involving methyl pyridyl radicals. rsc.orgrsc.org These investigations suggest that a favored pathway for S-S bond cleavage is a direct SH2-type mechanism, where a radical directly attacks one of the sulfur atoms, leading to the concurrent scission of the disulfide bond. rsc.org

DFT calculations have been employed to determine the energetics of these processes. For instance, the activation energy for the direct radical attack on the sulfur atom is significantly lower—by approximately 9–10 kcal/mol—than the activation energies for competing peptide backbone cleavage reactions. rsc.org This highlights a strong preference for disulfide bond cleavage. rsc.org Other theoretical studies on a range of substituted disulfide compounds have also explored the radical-mediated mechanism, calculating reaction barriers to be around 10 kcal/mol, suggesting that radical formation is a key factor governing the reaction. researchgate.net In more complex systems involving the formation of a cyclic disulfide moiety, DFT calculations have identified the rate-limiting step and calculated its activation barrier, providing crucial mechanistic details. mdpi.com

| Reaction Type | Model System | Computational Method | Calculated Activation Energy / Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Radical S-S Bond Cleavage (SH2) | Model Peptides | DFT (BMK, M05-2X, M06-2X) | ~9-10 kcal/mol lower than backbone cleavage | rsc.org |

| Hydrogen Abstraction (α-carbon) | Model Peptides | DFT (BMK, M05-2X, M06-2X) | ~11-15 kcal/mol | rsc.org |

| Hydrogen Abstraction (β-carbon) | Model Peptides | DFT (BMK, M05-2X, M06-2X) | ~11-15 kcal/mol | rsc.org |

| Radical-Mediated Mechanism | Substituted Diphenyl Disulfides | Not Specified | ~10 kcal/mol | researchgate.net |

| Cyclization to form 1,4-dihydropyridine ring | Dithiolo[3,4-b]pyridine synthesis | DFT (B97-3c) | 28.8 kcal/mol (Rate-limiting step) | mdpi.com |

Molecular Modeling and Simulation of Reactivity and Interactions

Molecular modeling and simulations are essential for understanding how Methyl 4-pyridyl disulfide interacts with its environment, particularly with biological macromolecules like proteins. The primary application of this compound is in bioconjugation, where it reacts with thiol groups (e.g., from cysteine residues) via a thiol-disulfide exchange mechanism to form new, stable disulfide bonds. ontosight.aiontosight.ai This reactivity is fundamental to its use in studying protein structure and interactions. ontosight.ai

Computational studies on other complex disulfide-containing molecules, such as the natural product class of epithiodiketopiperazines (ETPs), have revealed the importance of subtle, non-covalent interactions in modulating disulfide bond stability and reactivity. nih.gov In these systems, the disulfide bond is stabilized by two significant n→π* interactions, where a lone pair of electrons (n) from each sulfur atom donates into the antibonding orbital (π) of an adjacent amide carbonyl group. nih.gov These interactions are remarkably strong, with calculated stabilization energies of 3–5 kcal/mol each, which is significantly higher than typical n→π interactions observed in proteins. nih.gov This stabilization has a profound effect on the disulfide's physicochemical properties, including its reduction potential. nih.gov

Furthermore, simulations like Quantum Molecular Dynamics (QMD) can be used to study the dynamic interactions between molecules. researchgate.net For example, simulations of interacting disulfide-containing chains have shown that intermolecular forces, such as hydrogen bonding, play a crucial structural role. researchgate.net These bonds help to bring the reactive disulfide units into close proximity, which is a prerequisite for the disulfide exchange reaction to occur. researchgate.net

| Interaction Type | System | Computational Method | Calculated Stabilization Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| n→π* Interaction (Sulfur lone pair → Carbonyl π*) | Epithiodiketopiperazines (ETPs) | Second-Order Perturbation Theory (NBO) | 3–5 kcal/mol per interaction | nih.gov |

| Hydrogen Bonding | para-substituted diphenyl disulfides | Not Specified | Of the same order of magnitude as S-S bond energies | researchgate.net |

Prediction of Structure-Reactivity and Structure-Activity Relationships

A key goal of computational chemistry is to predict how modifying a molecule's structure will affect its reactivity and, by extension, its biological activity. Such Structure-Reactivity or Structure-Activity Relationship (SAR) studies are vital for rational chemical design.

For disulfide compounds, theoretical calculations have shown that the strength of the S-S bond, a critical parameter for reactivity, can be chemically modulated. researchgate.net By introducing different substituent groups on aromatic or aliphatic backbones, the electronic properties of the disulfide bond can be fine-tuned, thereby influencing the ease of forming the sulfenyl radicals that mediate the exchange reaction. researchgate.net For example, theoretical studies on a wide array of disulfide derivatives have been conducted to understand how substituents impact the S-S bond dissociation energy, providing a predictive framework for designing compounds with desired self-healing properties. researchgate.net

A direct link between molecular structure and reactivity has been demonstrated computationally and experimentally in ETPs. nih.gov In these constrained cyclic systems, specific structural parameters, such as the S–S bond length and the C–S–S–C dihedral angle, are directly correlated with the disulfide bond's electrochemical reduction potential. nih.gov This potential, in turn, dictates the bond's stability in a physiological environment and influences biological activity. nih.gov This demonstrates a clear and predictable relationship where quantifiable structural features, observable in solid-state crystal structures and measurable through modeling, can be used to forecast the chemical reactivity of the disulfide bond. nih.gov

| Structural Feature / Modification | Predicted Effect | Reactivity/Property Modulated | Reference |

|---|---|---|---|

| Chemical substituents on backbone | Modulates S-S bond strength | Ease of sulfenyl radical formation | researchgate.net |

| C–S–S–C dihedral angle | Correlates with reduction potential | Electrochemical stability of disulfide bond | nih.gov |

| S–S bond length | Correlates with strength of n→π* interactions and reduction potential | Disulfide bond stability and reactivity | nih.gov |

| S···C=O angle of approach | Correlates with strength of n→π* interactions | Stabilization of the disulfide bond | nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Impact of Methyl 4-Pyridyl Disulfide

This compound has established itself as a significant reagent in the field of biochemistry and chemical biology, primarily due to its specific reactivity with thiol groups. Its principal academic contribution lies in its application as a tool for bioconjugation, enabling the precise modification of cysteine residues in proteins and peptides. ontosight.ainih.gov This reactivity allows for the covalent attachment of various molecular entities, such as fluorescent labels, biotin, and other proteins, which is instrumental for studying protein structure and interactions. ontosight.ai

The compound's utility extends to the temporary blocking of thiol groups, providing a protective measure during complex chemical syntheses. nih.govebi.ac.uk A key feature of this reaction is the formation of a stable mixed disulfide bond, with the concurrent release of 4-thiopyridone, a relatively stable leaving group that helps drive the reaction toward completion. The synthesis of this compound itself has been optimized through a convenient procedure involving the thiomethylation of 4-thiopyridone with methyl methanethiosulfonate. nih.govebi.ac.uk

Beyond simple bioconjugation, research has demonstrated the impact of this compound in more complex systems. It has been utilized in the study of enzymes, such as aldehyde dehydrogenase, to probe the function of specific cysteine residues. massey.ac.nz Furthermore, the pyridyl disulfide moiety, in general, has been incorporated as a functional end-group in polymers synthesized via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govresearchgate.net This has enabled the creation of well-defined glycopolymer-siRNA conjugates, highlighting its role in developing advanced biomaterials for potential therapeutic delivery systems. nih.gov More recently, research has uncovered its potential as an antimicrobial agent, with studies showing its effectiveness against multidrug-resistant Staphylococcus aureus, indicating a significant impact beyond its traditional role as a laboratory reagent. nih.gov

Table 1: Key Academic Contributions of this compound

| Contribution Area | Specific Application | Research Impact |

|---|---|---|

| Bioconjugation | Covalent modification of cysteine residues in proteins. ontosight.ai | Facilitates the attachment of fluorescent labels, biotin, and other proteins for analytical and diagnostic purposes. ontosight.ai |

| Protein Chemistry | Temporary blocking of thiol groups. nih.govebi.ac.uk | Protects sensitive thiol groups during multi-step chemical synthesis. |

| Enzyme Studies | Probing the active sites of enzymes. massey.ac.nz | Used to investigate the role of specific cysteine residues in enzymes like aldehyde dehydrogenase. massey.ac.nz |

| Polymer Chemistry | Initiator/functional group for polymer synthesis. nih.govresearchgate.net | Enables the creation of end-functionalized polymers for conjugation to biomolecules like siRNA. nih.gov |

| Medicinal Chemistry | Antimicrobial agent development. nih.gov | Shows activity against multidrug-resistant bacteria, presenting a new therapeutic avenue. nih.gov |

Emerging Research Avenues and Untapped Potentials for this compound in Chemical and Materials Science

The unique chemical properties of the pyridyl disulfide group, exemplified by this compound, are paving the way for innovative applications in chemical and materials science. The inherent redox sensitivity of the disulfide bond is a cornerstone of its emerging potential.

In Chemical Science:

An exciting frontier is the development of redox-responsive chemical systems. The disulfide linker can be selectively cleaved by reducing agents, a property being exploited to create "smart" molecules. acs.orgresearchgate.net This includes the synthesis of cyclic peptide-polymer conjugates that can transition from non-assembling unimers to self-assembled supramolecular structures upon reduction of the disulfide bond. researchgate.net This strategy offers a pathway to construct dynamic systems with tailored functionalities. acs.org Furthermore, the core structure of pyridyl sulfides is inspiring the design of novel reagents. For instance, 4-pyridyl perfluoroalkyl sulfide has been developed as a practical reagent for nucleophilic perfluoroalkylation, expanding the synthetic toolkit for organofluorine chemistry. chemrxiv.org The demonstrated antimicrobial properties of pyridyl disulfides against resistant bacterial strains like vancomycin-resistant S. aureus (VRSA) represent a significant untapped potential in medicinal chemistry, suggesting their use as adjuvants in combination therapies to combat antibiotic resistance. nih.gov

In Materials Science:

The ability of the pyridyl disulfide moiety to anchor onto metallic surfaces is a key area of development. It has been used for the direct microcontact printing of polymers onto gold surfaces, forming a stable sulfur-gold bond. nih.govresearchgate.net This technique is pivotal for creating patterned surfaces for applications such as microarrays and substrates to direct cell adhesion. nih.gov

The synthesis of advanced functional polymers using pyridyl disulfide-containing initiators is another major research avenue. Controlled polymerization techniques allow for the creation of well-defined polymers that can be conjugated to sensitive biomolecules, offering promise for drug and gene delivery systems. nih.govresearchgate.netresearchgate.net This leads to the fabrication of stimuli-responsive materials, such as nanogels and nanotubes, that can release a payload in a reducing environment characteristic of the intracellular space. acs.orgresearchgate.net Looking further ahead, ligands based on 4-alkyldisulfanylpyridine are being explored for the construction of two-dimensional spin-crossover polymers, which could be grafted onto surfaces to create novel electronic and magnetic materials. acs.org This points to a long-term potential for pyridyl disulfide derivatives in the realm of advanced functional materials and nanotechnology. researchgate.net

Table 2: Emerging Research and Potential Applications

| Field | Emerging Avenue | Untapped Potential |

|---|---|---|

| Chemical Science | Development of redox-responsive cyclic peptide-polymer conjugates. acs.orgresearchgate.net | Use as antibiotic adjuvants to overcome multidrug resistance in bacteria. nih.gov |

| Design of novel reagents based on the pyridyl sulfide scaffold (e.g., for perfluoroalkylation). chemrxiv.org | Creation of new classes of "click chemistry" reagents for bioconjugation. researchgate.net | |

| Materials Science | Microcontact printing and patterning of polymers on gold surfaces. nih.govresearchgate.net | Fabrication of advanced biosensors and microarrays with high specificity. |

| Synthesis of stimuli-responsive "smart" materials (nanotubes, nanogels). acs.orgresearchgate.net | Development of 2D coordination polymers with unique magnetic and electronic properties for device applications. acs.org | |

| Creation of well-defined polymers for targeted drug and gene delivery. nih.gov | Integration into advanced materials like Molybdenum disulfide (MoS2) composites for catalysis or electronics. acs.orgmdpi.com |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| 4,4'-dipyridyl disulfide |

| 4-thiopyridone |

| Aldehyde dehydrogenase |

| Biotin |

| Cysteine |

| Gold |

| This compound |

| Methyl methanethiosulfonate |

| Molybdenum disulfide |

| Pyridine |

| short interfering RNA (siRNA) |

Q & A

Q. What are the common synthetic routes for Methyl 4-pyridyl disulfide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or oxidative coupling. A widely cited method involves reacting 4-mercaptopyridine with methyl iodide in an alkaline medium (e.g., NaOH/ethanol), where the thiol group undergoes methylation to form the disulfide bond. Reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 thiol-to-alkylating agent) are critical for minimizing byproducts like trisulfides . Alternative routes include oxidation of 4-pyridinethiol using hydrogen peroxide or iodine, though these may require rigorous pH control (pH 6–8) to prevent over-oxidation.

Key Parameters for Optimization:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–40°C | Higher temps accelerate side reactions |

| Solvent | Ethanol/Water | Polar protic solvents enhance solubility |

| Reaction Time | 4–6 hrs | Prolonged time increases disulfide yield |

| Oxidizing Agent | H₂O₂ or I₂ | I₂ offers better selectivity for disulfides |

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Raman Spectroscopy : The S–S stretching vibration appears at ~500–550 cm⁻¹, while C–S bonds resonate near 650–700 cm⁻¹. Peak splitting may indicate conformational isomers .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between pyridyl rings (e.g., 86.8° observed in bis(4-pyridyl) disulfide derivatives) .

- NMR : ¹H NMR in D₂O shows pyridyl protons as doublets (δ 7.2–8.5 ppm); deuterated solvents avoid S–S bond cleavage.

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks at m/z 220.32 (C₁₀H₈N₂S₂) .

Data Interpretation Tips:

- Disproportionation products (e.g., trisulfides) manifest as additional peaks in LC-MS.

- Crystallographic hydrogen-bonding patterns (e.g., O–H···N interactions) explain stability in solid-state structures .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-pyridyl group influence disulfide reactivity compared to 3-pyridyl analogs?

Methodological Answer: The 4-pyridyl group’s linear geometry enhances conjugation with the disulfide bond, increasing electrophilicity at sulfur. Computational studies (DFT-D3) show the 4-pyridyl head group stabilizes transition states by 22 kJ/mol compared to 3-pyridyl analogs due to reduced steric hindrance and optimized π-π stacking . Experimentally, 4-pyridyl derivatives exhibit higher nucleophilic substitution rates in thiol-disulfide exchange reactions (e.g., 82% yield for 2-(4-pyridyl)-2-propyl disulfide vs. <50% for 3-pyridyl) .

Contradiction Note:

While DFT predicts minimal energy differences (<1 kJ/mol) between 3- and 4-pyridyl groups in some systems, experimental activity disparities (e.g., enzyme inhibition) suggest conformational sampling or QM/MM dynamics may better explain results .

Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

Methodological Answer:

- Hybrid QM/MM Simulations : Incorporate explicit solvent and protein flexibility to model enzyme-ligand interactions (e.g., Arg-196 and Asp-219 residues in nicotinamide phosphoribosyltransferase) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding entropy/enthalpy to validate computational ΔG values.

- Free-Energy Perturbation (FEP) : Computes relative binding affinities for 4-pyridyl vs. 3-pyridyl derivatives, addressing discrepancies in stabilization energies .

Q. How can this compound be applied in designing enzyme inhibitors or biochemical probes?

Methodological Answer: The disulfide’s redox activity and hydrogen-bonding capacity make it suitable for:

- Reversible Enzyme Inhibition : Thiol-disulfide exchange with catalytic cysteine residues (e.g., in proteases).

- Crystallographic Probes : The pyridyl N atom participates in O–H···N hydrogen bonds, stabilizing protein-ligand co-crystals (e.g., with 2,2′-[(phenylenebis(oxy)]diacetic acid) .

- Targeted Drug Delivery : Conjugation via disulfide bonds enables glutathione-triggered release in reducing environments (e.g., tumor tissues).

Q. What experimental controls are critical when studying this compound’s hydrolysis under physiological conditions?

Methodological Answer:

- pH Buffering : Maintain physiological pH (7.4) with phosphate or Tris buffers to mimic in vivo conditions.

- Redox Control : Add antioxidants (e.g., ascorbate) or chelators (EDTA) to prevent metal-catalyzed oxidation.

- Kinetic Monitoring : Use HPLC or UV-Vis (λ = 260 nm for pyridyl absorbance) to track disulfide cleavage over time. Hydrolysis half-life (t₁/₂) ranges from 2–24 hrs depending on temperature and thiol concentration .

Q. How should researchers handle discrepancies in spectral data for this compound across studies?

Methodological Answer:

- Standardize Solvent Systems : Dielectric constant variations (e.g., DMSO vs. water) shift NMR/UV peaks.

- Validate Purity : LC-MS or elemental analysis ensures samples are free from sulfoxide/sulfone contaminants.

- Cross-Reference Crystallographic Data : Compare unit cell parameters (e.g., a = 14.331 Å, β = 90.2° ) to confirm structural consistency.

Q. Table 1: Comparative Reactivity of Pyridyl Disulfide Derivatives

| Derivative | S–S Bond Length (Å) | Dihedral Angle (°) | Hydrolysis t₁/₂ (hr) |

|---|---|---|---|

| 4-Pyridyl Disulfide | 2.05 | 86.8 | 6.2 |

| 3-Pyridyl Disulfide | 2.07 | 92.3 | 3.8 |

| Data sourced from crystallographic and kinetic studies . |

Q. Table 2: Computational vs. Experimental Binding Energies

| Method | ΔG (kJ/mol) 4-Pyridyl | ΔG (kJ/mol) 3-Pyridyl |

|---|---|---|

| DFT-D3 | -45.2 | -23.0 |

| Experimental (ITC) | -42.7 ± 1.5 | -20.4 ± 1.2 |

| Adapted from nicotinamide phosphoribosyltransferase studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。